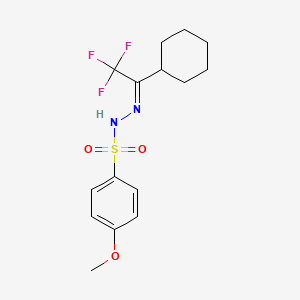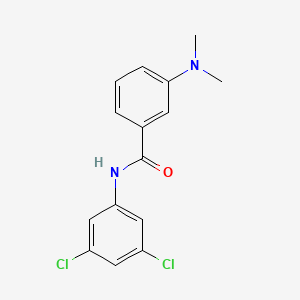![molecular formula C20H23N5O B5587580 11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B5587580.png)
11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest is a complex heterocyclic molecule that lies within the realm of pyrimidoquinoline and quinoxaline derivatives. These classes of compounds are known for their wide range of biological activities and have attracted considerable interest in both medicinal chemistry and synthetic organic chemistry. The focus will be on the synthetic approaches, structural elucidation, and the broad spectrum of chemical and physical properties that characterize these molecules.
Synthesis Analysis
Recent research has developed various synthetic strategies for compounds within the pyrimidoquinoline and quinoxaline families. For instance, a novel synthetic protocol utilizing copper-catalyzed one-pot multicomponent reactions allows for the efficient synthesis of pyrimido[4,5-b]quinolin-4-ones. This method combines amination, condensation, cyclization, and dehydrogenation reactions in a single step, offering a practical approach to synthesizing complex compounds (Zhang, Guo, & Fan, 2015).
Molecular Structure Analysis
The molecular structure of pyrimidoquinoline and quinoxaline derivatives has been extensively characterized using various spectroscopic techniques. One study detailed the synthesis and characterization of a quinoxaline derivative, highlighting the use of NMR, MS, IR, UV-vis spectroscopy, and X-ray crystallography. These techniques provide comprehensive insights into the electronic and structural properties of these compounds (Faizi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of pyrimidoquinoline and quinoxaline derivatives is influenced by their structural features. These compounds participate in various chemical reactions, including coupling reactions and cyclization processes. For example, the palladium-catalyzed intramolecular arylation has been employed to synthesize novel tetracyclic structures within this chemical family, demonstrating the compounds' versatility in organic synthesis (Delest et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline nature, play a crucial role in the application of these compounds. While specific data on "11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one" are not directly available, related studies on quinoxaline derivatives reveal significant insights into their physical characteristics. These properties are often determined using analytical and spectroscopic methods, facilitating the compounds' purification and application in various fields (Kasatkina et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for understanding the compound's behavior in biological systems and synthetic applications. Pyrimidoquinoline and quinoxaline derivatives exhibit a range of chemical behaviors, from acting as intermediates in organic synthesis to serving as core structures in pharmacologically active molecules. Their reactivity patterns are essential for designing novel compounds with desired biological activities (Wang et al., 2013).
属性
IUPAC Name |
17-butyl-13-(2-methylpropyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-4-5-10-25-18-16(20(26)24(12-21-18)11-13(2)3)17-19(25)23-15-9-7-6-8-14(15)22-17/h6-9,12-13H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLAQVDUYIUGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C3=NC4=CC=CC=C4N=C31)C(=O)N(C=N2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-butyl-3-isobutyl-3H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4(11H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)
![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)


![N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5587519.png)

![2-(2-oxo-1-azepanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5587527.png)
![5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)
![N-(5-methyl-3-isoxazolyl)-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5587557.png)
![N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5587559.png)


![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane](/img/structure/B5587574.png)
![3-(2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587587.png)